4-Bromo-2-(methoxymethyl)-1-methylbenzene
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Overview
Description
4-Bromo-2-(methoxymethyl)-1-methylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxymethyl)-1-methylbenzene can be achieved through several methods. One common approach involves the bromination of 2-(methoxymethyl)-1-methylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methoxymethyl)-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield 2-(methoxymethyl)-1-methylbenzene derivatives, while oxidation can produce benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
4-Bromo-2-(methoxymethyl)-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to the development of new drugs.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-2-(methoxymethyl)-1-methylbenzene exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atom and methoxymethyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific application, whether it be in organic synthesis, biological studies, or pharmaceutical development.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzyl alcohol: This compound has a similar structure but with a hydroxyl group instead of a methyl group.
4-Bromo-2-methoxyphenol: Similar structure with a hydroxyl group on the benzene ring.
2-Bromo-4-methylphenol: Another brominated benzene derivative with a methyl group.
Uniqueness
4-Bromo-2-(methoxymethyl)-1-methylbenzene is unique due to the presence of both a bromine atom and a methoxymethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
4-bromo-2-(methoxymethyl)-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIWECCWVXZNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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